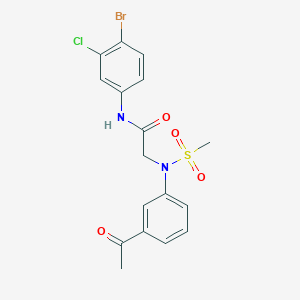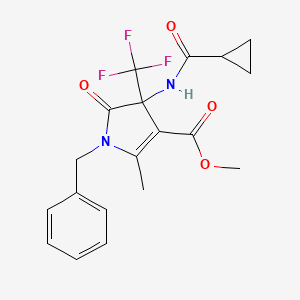![molecular formula C14H14F3N3O3 B4171728 N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B4171728.png)
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide
Descripción general
Descripción
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide is an organic compound belonging to the class of sulfamides. This compound is known for its significant applications in various fields, including agriculture, chemistry, and medicine. It is particularly noted for its herbicidal properties, making it a valuable asset in controlling broadleaf weeds in crops.
Métodos De Preparación
The synthesis of N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide involves several steps. One of the key synthetic routes includes the reaction between a substituted aniline and an oxazinone. For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the compound in over 90% yield . Further standard chemical transformations are then applied to generate the final product.
Análisis De Reacciones Químicas
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the replacement of specific functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In agriculture, it is used as a herbicide to control broadleaf weeds in crops such as soybeans and corn . In chemistry, it serves as a valuable intermediate in the synthesis of various organic compounds. . Additionally, it is used in industrial processes for the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide involves the inhibition of protoporphyrinogen IX oxidase (PPO). This enzyme is crucial for chlorophyll formation in plants. By inhibiting PPO, the compound prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. This accumulation activates oxygen, causing lipid peroxidation and rapid loss of membrane integrity and function, ultimately resulting in chlorosis and necrosis of the plant .
Comparación Con Compuestos Similares
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include other herbicides such as butafenacil and other pyrimidinedione derivatives . These compounds also inhibit PPO but may differ in their chemical structure, efficacy, and selectivity. For instance, butafenacil has a carboxylic ester group, whereas this compound has a sulfamoyl carboxamide group .
Propiedades
IUPAC Name |
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-20-11(22)13(14(15,16)17,19-12(20)23)18-10(21)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZFVBPWITYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-phenyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4171648.png)
![2-[(5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine](/img/structure/B4171653.png)
![3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide](/img/structure/B4171661.png)
![2'-Amino-6'-bromo-3-methyl-5-oxospiro[2,6-dihydropyrrolo[2,3-c]pyrazole-4,4'-chromene]-3'-carbonitrile](/img/structure/B4171668.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE](/img/structure/B4171670.png)
![N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4171679.png)


![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B4171700.png)
![2-{1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-4-piperidinyl}-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4171705.png)

![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B4171713.png)
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4171732.png)
![2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B4171744.png)
